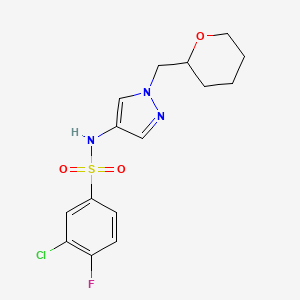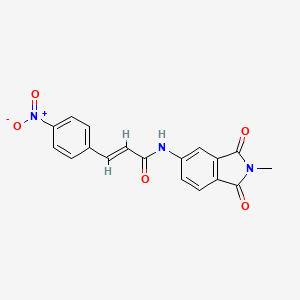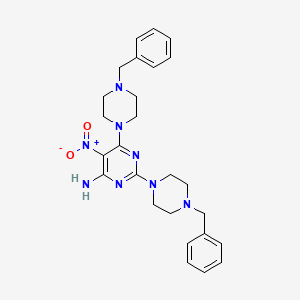![molecular formula C15H9N3O2 B2618052 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 2309623-93-4](/img/structure/B2618052.png)
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are non-naturally occurring small molecules that have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves several methods. A common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridine and nitriles as starting compounds . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is also an effective method for producing [1,2,4]triazolo[1,5-a]pyridine .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one:
Anticancer Agents
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against different cancer cell lines, including gastric cancer cells, by suppressing the ERK signaling pathway .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing promising results in inhibiting their growth. The presence of the triazolo and chromenone moieties contributes to its ability to disrupt microbial cell walls and inhibit essential enzymes .
Anti-inflammatory Applications
Research has indicated that 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one can act as an anti-inflammatory agent. It modulates the production of inflammatory cytokines and inhibits key enzymes involved in the inflammatory response, such as COX-2. This makes it a potential candidate for treating inflammatory diseases .
Antioxidant Properties
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders .
Cardiovascular Therapeutics
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one: has potential applications in cardiovascular therapy. It has been shown to exhibit vasodilatory effects and can inhibit platelet aggregation, which are beneficial in managing cardiovascular diseases such as hypertension and atherosclerosis .
Neuroprotective Effects
The neuroprotective effects of this compound have been explored in various studies. It can protect neurons from apoptosis induced by oxidative stress and excitotoxicity. This makes it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Material Science Applications
Beyond its biological applications, 3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one has been investigated for its use in material science. Its unique chemical structure allows it to be used in the development of novel materials with specific properties, such as improved thermal stability and conductivity .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT). It can act as a photosensitizer, generating reactive oxygen species upon light activation to kill cancer cells. This approach is being explored as a minimally invasive treatment for various cancers .
Eigenschaften
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-15-11(9-10-5-1-2-6-12(10)20-15)14-16-13-7-3-4-8-18(13)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVWFFIDZQGREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[1,5-a]pyridin-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2617971.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)

![8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2617974.png)




![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2617980.png)
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2617981.png)
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetonitrile](/img/structure/B2617984.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2617986.png)
![3-(3-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2617989.png)